

# Idx375: A Comparative Analysis of a Novel HCV NS5B Polymerase Inhibitor

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## Compound of Interest

Compound Name: *Idx375*

Cat. No.: *B15601208*

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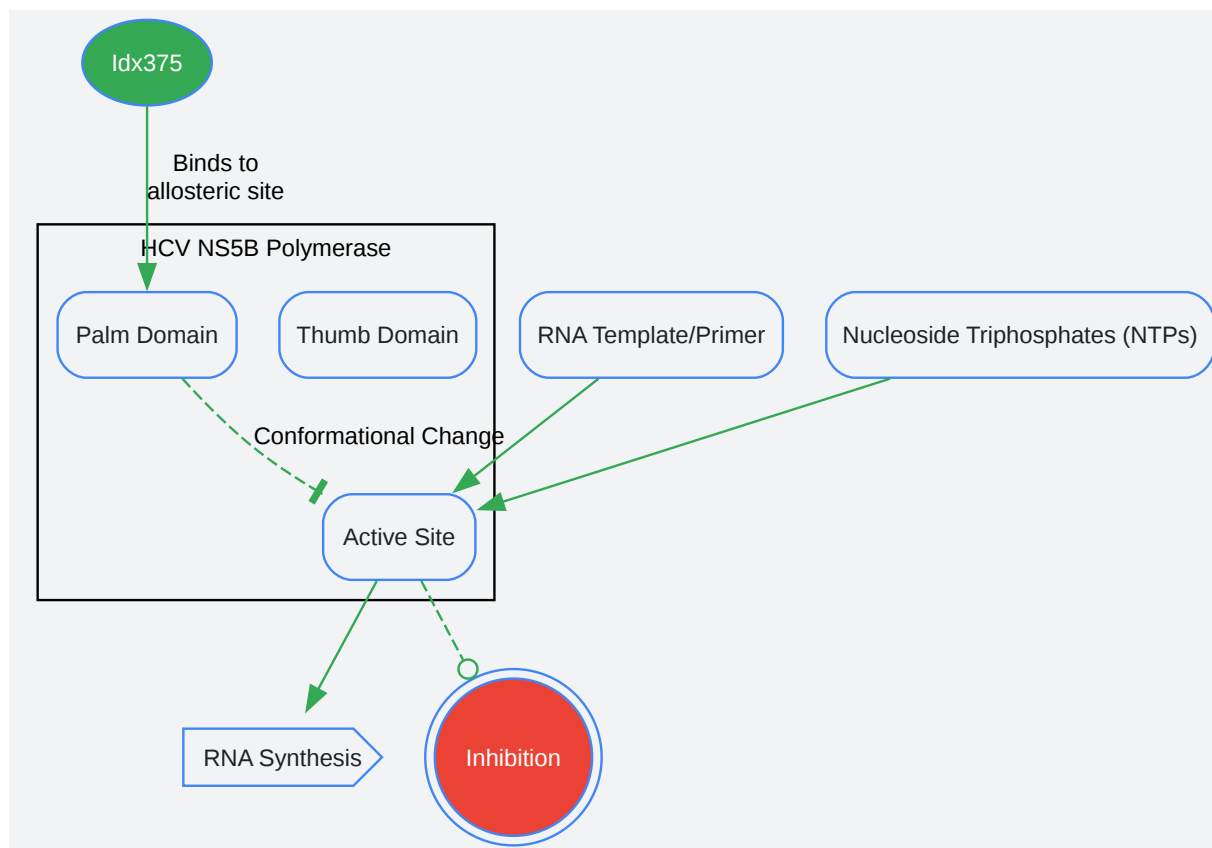
For Researchers, Scientists, and Drug Development Professionals

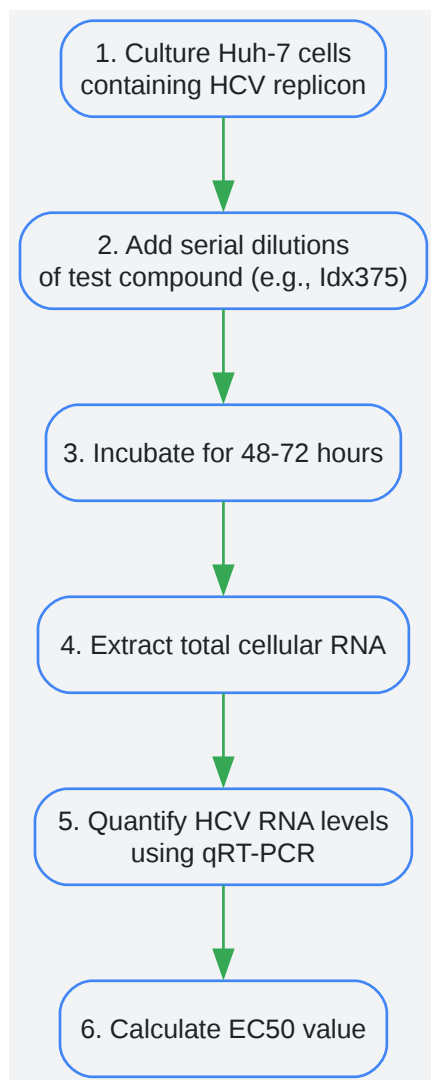
This guide provides a side-by-side comparison of **Idx375**, a novel non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with its analogs and other relevant NS5B inhibitors. The information is curated to facilitate objective evaluation of its performance based on available experimental data.

## Introduction to Idx375

**Idx375** is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.<sup>[1]</sup> As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where nucleoside analogs bind.<sup>[2][3]</sup> Specifically, **Idx375** is a palm-binding NNI, targeting a pocket in the palm domain of the NS5B polymerase.<sup>[1]</sup> This mechanism of action leads to a conformational change in the enzyme, thereby inhibiting its function.<sup>[4]</sup>

Chemical Structure of **Idx375**:





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## References

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